6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid

Catalog No.
S14239702
CAS No.
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid

Product Name

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic Acid

IUPAC Name

6-tert-butyl-2-oxochromene-3-carboxylic acid

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-14(2,3)9-4-5-11-8(6-9)7-10(12(15)16)13(17)18-11/h4-7H,1-3H3,(H,15,16)

InChI Key

DQIRLEOOKFOOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid is an organic compound classified within the chromene family, characterized by its unique structure that includes a carboxylic acid functional group. The molecular formula for this compound is C14H14O4C_{14}H_{14}O_{4}, and it has a molecular weight of 246.26 g/mol. The compound features a tert-butyl group at the 6-position, which significantly influences its physical and chemical properties, including its solubility and reactivity. As a derivative of chromene, this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry.

Typical of carboxylic acids and chromenes. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
  • Reduction: The carbonyl group may be reduced to form corresponding alcohols or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The tert-butyl group can participate in nucleophilic substitution reactions under appropriate conditions, where it may be replaced by other nucleophiles.

These reactions highlight the versatility of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid in synthetic organic chemistry.

Research into the biological activity of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid suggests potential antioxidant and anti-inflammatory properties. Compounds within the chromene class have been shown to exhibit various pharmacological effects, including:

  • Antioxidant Activity: This compound may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies indicate that it could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

These biological activities make 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid a promising lead for drug development.

The synthesis of 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate phenolic precursors and carboxylic acid derivatives, cyclization can lead to the formation of the chromene structure.
  • Functional Group Transformations: The introduction of the tert-butyl group can be accomplished via alkylation reactions using tert-butyl halides in the presence of bases.
  • Multi-step Synthesis: A more complex synthetic route may involve several steps, including oxidation and reduction processes to achieve the desired functional groups.

Optimizing these methods is crucial for enhancing yield and purity in both laboratory and industrial settings.

6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new therapeutic agents targeting oxidative stress-related diseases.
  • Agricultural Chemicals: Its antioxidant properties could be beneficial in formulating plant protectants or growth enhancers.
  • Material Science: The compound's unique structure may find applications in developing novel materials with specific optical or electronic properties.

Interaction studies involving 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to elucidate these interactions.

Several compounds share structural similarities with 6-(tert-Butyl)-2-oxo-2H-chromene-3-carboxylic acid, including:

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-2-oxo-2H-chromene-3-carboxylic AcidChlorine substituent at position 6Different reactivity due to chlorine's electronegativity
7-Nitro-2-oxo-2H-chromene-3-carboxylic AcidNitro group at position 7Enhanced electron-withdrawing effects
6-Bromo-2-oxo-2H-chromene-3-carboxylic AcidBromine substituent at position 6Unique reactivity patterns due to bromine

The uniqueness of 6-(tert-butyl)-2-oxo-2H-chromene-3-carboxylic acid lies in its specific tert-butyl substitution, which affects its solubility, stability, and interaction with biological targets compared to these similar compounds. This distinctiveness positions it as a valuable candidate for further research and application development in various scientific fields.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

246.08920892 g/mol

Monoisotopic Mass

246.08920892 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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